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Compound of Interest

Compound Name: 5-Aminopentan-1-ol

Cat. No.: B144490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-
aminopentan-1-ol, a bifunctional aliphatic amino alcohol. The information contained herein is
intended to support research and development activities where the precise solid-state
conformation and intermolecular interactions of this molecule are of interest.

Introduction

5-Aminopentan-1-ol (CsH13NO) is a versatile chemical intermediate with applications as a
linker molecule in medicinal chemistry, a monomer for the synthesis of biodegradable
polymers, and in carbon dioxide capture technologies.[1][2] Its structural simplicity, possessing
both a primary amine and a primary hydroxyl group, allows for a variety of chemical
modifications.[2] Understanding its three-dimensional structure and packing in the crystalline
state is crucial for predicting its physical properties, reactivity, and potential interactions in
various applications.

This guide details the crystallographic parameters of 5-aminopentan-1-ol, outlines the
experimental procedures for its structure determination, and illustrates the key intermolecular
interactions that govern its crystal packing.

Crystallographic Data
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The crystal structure of 5-aminopentan-1-ol was determined by Betz, Gerber, and
Schalekamp in 2011.[3] The compound crystallizes in the orthorhombic space group Pccn. The
key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 5-

Aminopentan-1-ol

Parameter Value

Empirical Formula CsHisNO

Formula Weight 103.16 g/mol
Temperature 100 K

Wavelength 0.71073 A (Mo Ka)
Crystal System Orthorhombic
Space Group Pccn

Unit Cell Dimensions

a 10.0973 (2) A
b 17.4145 (4) A
C 7.0564 (1) A
a 90°

B 90°

y 90°

Volume 1240.79 (4) A3
z 8

Calculated Density 1.105 Mg/m?3
Absorption Coefficient 0.08 mm~1
F(000) 456

Crystal Size 0.57 x 0.54 x 0.51 mm
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Data sourced from Betz et al. (2011).[3]

Table 2: [ ~ollect; | Refi Statisti

Parameter

Value

Diffractometer

Bruker APEXII CCD

Theta range for data collection

2.510 28.3°

Index ranges

-13<=h<=13, -23<=k<=23, -9<=[<=9

Reflections collected

10385

Independent reflections

1530 [R(int) = 0.030]

Completeness to theta = 25.00°

99.9 %

Refinement method

Full-matrix least-squares on F?

Data / restraints / parameters

1530/0/76

Goodness-of-fit on F2

1.06

Final R indices [I>2sigma(l)]

R1 =0.032, wR2 = 0.089

R indices (all data)

R1 =0.035, wR2 = 0.091

Largest diff. peak and hole

0.38 and -0.18 e.A-3

Data sourced from Betz et al. (2011).[3]

Molecular and Crystal Structure

In the crystalline state, the 5-aminopentan-1-ol molecule adopts a nearly planar conformation,
with the exception of the hydroxyl group.[3] The non-hydrogen atoms of the carbon chain and
the nitrogen atom are essentially coplanar.

The most significant feature of the crystal structure is the extensive network of intermolecular
hydrogen bonds. The amino and hydroxyl groups act as both hydrogen bond donors and
acceptors, leading to a three-dimensional network that connects adjacent molecules.[3]
Specifically, O—H---N and N—H---O hydrogen bonds are observed, creating a robust
supramolecular assembly.[3]
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Caption: Intermolecular Hydrogen Bonding in 5-Aminopentan-1-ol Crystal.

Experimental Protocols
General Crystallization Workflow for Small Organic
Molecules

While the specific crystallization procedure for the sample in the cited study is not detailed, a
general workflow for obtaining single crystals of a small organic molecule like 5-aminopentan-
1-ol is presented below.
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Caption: Generalized Workflow for Crystallization of 5-Aminopentan-1-ol.

X-ray Diffraction Data Collection and Structure Solution

The following protocol is based on the information provided by Betz et al. (2011).[3]
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Crystal Mounting: A suitable single crystal of 5-aminopentan-1-ol was selected and
mounted on a goniometer head.

Data Collection: X-ray diffraction data were collected at 100 K using a Bruker APEXII CCD
area-detector diffractometer equipped with a graphite monochromator and Mo Ka radiation.

Data Processing: The collected diffraction images were processed using the SAINT software
package for integration of the reflection intensities and cell refinement.

Structure Solution and Refinement: The crystal structure was solved using direct methods
with the SIR97 program and refined by full-matrix least-squares on F2 using SHELXL97. All
non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a
mixture of independent and constrained refinement.
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Caption: Experimental Workflow for Crystal Structure Determination.

Relevance in Drug Development and Research

While 5-aminopentan-1-ol itself is not an active pharmaceutical ingredient, its structural
features make it a valuable component in drug design and development. As a linker, it can be
used to connect a pharmacophore to a carrier molecule or to another functional group to
modulate properties such as solubility, stability, and bioavailability. The well-defined geometry
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and hydrogen bonding capabilities revealed by its crystal structure can inform the design of
these linker strategies.

Furthermore, in materials science, the understanding of its crystal packing is essential for the
rational design of novel polymers with desired physical and biodegradable properties.

Conclusion

The crystal structure of 5-aminopentan-1-ol has been well-characterized, revealing an
orthorhombic crystal system with an extensive three-dimensional hydrogen-bonding network.
This detailed structural information is fundamental for its application in various scientific and
industrial fields, including medicinal chemistry and materials science. The provided data and
experimental workflows serve as a valuable resource for researchers working with this versatile
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b144490?utm_src=pdf-body
https://www.benchchem.com/product/b144490?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Aminopentan-1-ol
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=195910
https://pubmed.ncbi.nlm.nih.gov/21837208/
https://www.benchchem.com/product/b144490#crystal-structure-analysis-of-5-aminopentan-1-ol
https://www.benchchem.com/product/b144490#crystal-structure-analysis-of-5-aminopentan-1-ol
https://www.benchchem.com/product/b144490#crystal-structure-analysis-of-5-aminopentan-1-ol
https://www.benchchem.com/product/b144490#crystal-structure-analysis-of-5-aminopentan-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

